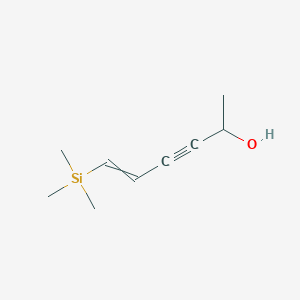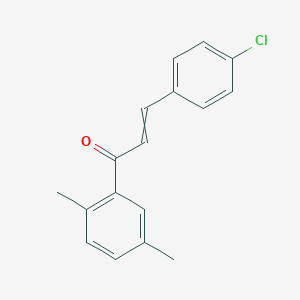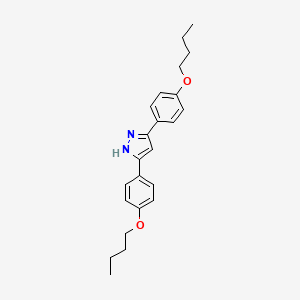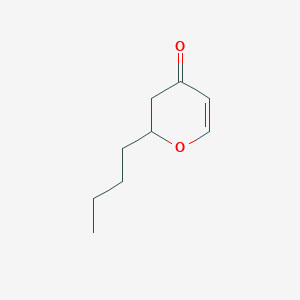![molecular formula C14H16O4 B14270093 Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester CAS No. 164713-27-3](/img/structure/B14270093.png)
Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester is an organic compound that belongs to the class of esters It is derived from propanedioic acid and features a phenyl group attached to a propenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester typically involves the esterification of propanedioic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Commonly used acid catalysts include sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like toluene or dichloromethane may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: Propanedioic acid and the corresponding alcohol.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acid, which may interact with enzymes or receptors. The phenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Another ester of propanedioic acid, but without the phenyl and propenyl groups.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.
Methyl malonate: A simpler ester of malonic acid with only one ester group.
Uniqueness
Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester is unique due to the presence of the phenyl and propenyl groups, which impart distinct chemical properties and potential biological activities. These structural features differentiate it from simpler esters like dimethyl malonate and diethyl malonate.
Propiedades
Número CAS |
164713-27-3 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
dimethyl 2-[(1R)-1-phenylprop-2-enyl]propanedioate |
InChI |
InChI=1S/C14H16O4/c1-4-11(10-8-6-5-7-9-10)12(13(15)17-2)14(16)18-3/h4-9,11-12H,1H2,2-3H3/t11-/m0/s1 |
Clave InChI |
BVCOQEGIAVLJDW-NSHDSACASA-N |
SMILES isomérico |
COC(=O)C([C@@H](C=C)C1=CC=CC=C1)C(=O)OC |
SMILES canónico |
COC(=O)C(C(C=C)C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


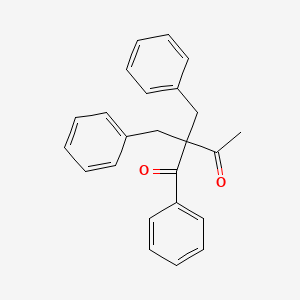

![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
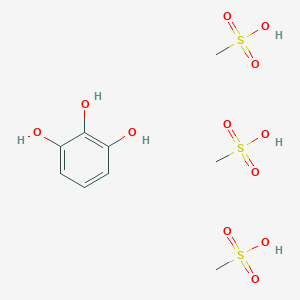

![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
